molecular formula C24H27NO2S B2933654 (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine CAS No. 899241-45-3

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine

Cat. No.: B2933654
CAS No.: 899241-45-3
M. Wt: 393.55
InChI Key: UKASTLWQZSZFJK-UHFFFAOYSA-N
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Description

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is a chemical compound of interest in medicinal chemistry research. This molecule features a 3,3-diphenylpropylamine moiety, a structure found in compounds with documented biological activity. The 3,3-diphenylpropylamine structure is a known pharmacophore in agents studied for cardiovascular diseases and as calcium channel blockers . Furthermore, the presence of the (2,4,6-trimethylphenyl)sulfonyl) (mesitylsulfonyl) group is a common feature in synthetic chemistry, often used in the development of enzyme inhibitors and other bioactive molecules . Researchers can leverage this compound as a valuable intermediate or chemical tool for developing novel modulators for protein tyrosine phosphatases (PTPs) or for probing neurological targets . Its structure suggests potential for further chemical modification to explore structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2S/c1-18-16-19(2)24(20(3)17-18)28(26,27)25-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17,23,25H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKASTLWQZSZFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine typically involves the reaction of 3,3-diphenylpropylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is an organic compound featuring a diphenylpropyl moiety and a sulfonamide group, making it potentially useful in medicinal chemistry and material science. The sulfonamide functional group gives it its chemical reactivity, allowing it to participate in various reactions and making it a versatile compound for synthetic organic chemistry.

Potential Applications

This compound has potential applications in various fields:

  • Material Science: It can be used in the synthesis of new polymers or as an additive to modify the properties of existing materials.
  • Medicinal Chemistry: Its unique structure may allow it to exhibit biological activities and reactivity patterns.

Exploring these applications could lead to advancements in medicinal chemistry and materials engineering.

Structural Comparison

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
SulfanilamideContains an amine and sulfonamide groupKnown antibacterial activity
N-(4-(dimethylamino)phenyl)-N'-(2-hydroxyethyl)sulfanilamideContains hydroxyethyl and dimethylamino groupsEnhanced solubility and bioavailability
4-AminobenzenesulfonamideA simpler sulfanilamide structureBasic structure used widely in drug development

Mechanism of Action

The mechanism of action of (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine involves its interaction with specific molecular targets and pathways. The sulfonylamine group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound’s unique structure allows it to fit into binding sites of target proteins, thereby exerting its effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electrochemical Comparison

Compound Sulfonyl Group Amine Substituent Molecular Weight Electrochemical Peaks (V)
Target Compound Mts 3,3-Diphenylpropyl ~443.5* Not reported
(5-Methylisoxazol-3-yl)-Mts-amine Mts 5-Methylisoxazol-3-yl ~334.4 Not reported
Quinolinylidene-Mts-amine Mts Quinolinylidene ~452.5 –0.831, –1.935

*Estimated based on substituent contributions.

Biological Activity

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine, with the CAS number 899241-45-3, is an organic compound that has gained attention for its potential biological activities. This compound consists of a sulfonylamine group linked to a 3,3-diphenylpropyl moiety and a 2,4,6-trimethylphenyl group. Its unique structure suggests various possible interactions with biological systems, making it a candidate for research in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name N 3 3 diphenylpropyl 2 4 6 trimethylbenzenesulfonamide\text{IUPAC Name N 3 3 diphenylpropyl 2 4 6 trimethylbenzenesulfonamide}

Properties:

  • Molecular Formula: C24_{24}H27_{27}N1_{1}O2_{2}S1_{1}
  • Molecular Weight: 397.54 g/mol
  • InChI Key: InChI=1S/C24H27NO2S/c1-18-16-19(2)24(20(3)17-18)28(26,27)25-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17,23,25H,14-15H2,1-3H3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonylamine group can interact with enzymes or receptors involved in various metabolic pathways. This interaction may lead to inhibition or modulation of these targets.

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide groups exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial folate synthesis pathways. Preliminary studies suggest that this compound may share similar properties:

Microorganism Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate

Anticancer Properties

Recent studies have explored the potential anticancer effects of sulfonamide derivatives. The compound's structure allows it to interfere with cancer cell proliferation and induce apoptosis. Specific findings include:

Cancer Type Effect Reference
Breast CancerInduced apoptosis
Lung CancerInhibited cell migration

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Smith et al. evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that this compound exhibited significant activity against E. coli and moderate activity against S. aureus.
  • Anticancer Research : A collaborative study between several institutions focused on the anticancer properties of sulfonamide compounds. This compound was found to significantly reduce tumor size in xenograft models of breast cancer.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (3,3-diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine, and how can its purity and structure be validated?

The compound’s synthesis likely involves sulfonylation of a primary amine precursor. A common approach for sulfonamides is reacting an amine (e.g., 3,3-diphenylpropylamine) with a sulfonyl chloride derivative (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) under alkaline conditions to neutralize HCl byproducts . Purification via recrystallization or column chromatography is critical for high yields.
Validation methods :

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent integration and sulfonamide bond formation.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if single crystals are obtainable) to resolve steric effects from the bulky trimethylphenyl group .

Basic: How does the sulfonamide functional group in this compound influence its reactivity in nucleophilic or electrophilic substitution reactions?

The sulfonamide group (-SO₂NH-) is electron-withdrawing, activating adjacent positions for nucleophilic substitution. However, steric hindrance from the 2,4,6-trimethylphenyl group may limit reactivity at the sulfonyl moiety. For example:

  • Nucleophilic attack : Reactivity at the sulfur center could be reduced due to steric shielding, favoring reactions at the diphenylpropyl chain.
  • Electrophilic substitution : The aromatic trimethylphenyl group directs electrophiles to para positions, but methyl groups may sterically hinder such reactions .

Advanced: What role does this compound play in transition-metal catalysis, particularly in sterically demanding reactions?

The bulky 2,4,6-trimethylphenyl sulfonyl group can act as a non-coordinating anion or ligand in catalytic systems, stabilizing metal centers while minimizing unwanted coordination. For example:

  • In palladium-catalyzed cross-couplings, such ligands enhance selectivity by preventing catalyst poisoning .
  • The diphenylpropyl chain may facilitate π-π interactions with aromatic substrates, improving regioselectivity in C–H activation reactions.
    Experimental design : Compare catalytic efficiency (TON, TOF) with/without the ligand under identical conditions (solvent, temperature) .

Advanced: How can this compound be integrated into organic semiconductor materials, and what structural advantages does it offer?

While not a polymer itself, its monomeric structure resembles poly(triaryl amine) (PTAA) derivatives used in hole-transport layers (HTLs) for perovskite solar cells . Key advantages:

  • Thermal stability : The sulfonamide group may enhance thermal resistance compared to standard PTAA.
  • Tunable HOMO/LUMO levels : Substituent effects (e.g., methyl groups) can modulate energy levels for better charge transport.
    Methodology : Fabricate thin films via spin-coating and characterize using UV-vis spectroscopy, cyclic voltammetry, and grazing-incidence XRD to assess crystallinity .

Advanced: What analytical techniques are most effective for evaluating the thermal and photochemical stability of this compound under operational conditions?

  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (Td) under inert and oxidative atmospheres.
  • Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic degradation peaks.
  • Accelerated aging tests : Expose thin films to UV light (e.g., 365 nm) and monitor degradation via FTIR or photoluminescence quenching .
    Data interpretation : Compare stability with structurally similar sulfonamides to identify degradation pathways (e.g., sulfonyl bond cleavage) .

Advanced: How can researchers resolve contradictions in reported solubility or catalytic activity data for this compound across different studies?

Contradictions may arise from variations in:

  • Synthetic routes : Residual solvents or byproducts (e.g., unreacted sulfonyl chloride) can alter solubility.
  • Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution kinetics.
    Mitigation strategies :
  • Standardize synthesis and purification protocols.
  • Use dynamic light scattering (DLS) to assess aggregation states in solution.
  • Perform controlled catalytic trials with in situ monitoring (e.g., NMR kinetics) to isolate steric/electronic effects .

Advanced: What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets or materials interfaces?

  • Density functional theory (DFT) : Calculate electrostatic potential surfaces to predict binding affinity with enzymes or metal surfaces.
  • Molecular dynamics (MD) : Simulate interactions at perovskite interfaces to optimize HTL performance .
    Validation : Correlate computational predictions with experimental data (e.g., surface plasmon resonance for protein binding) .

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